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molecular formula C14H10IN3 B8700946 5-iodo-2-(4-phenyl-1H-pyrazol-1-yl)pyridine

5-iodo-2-(4-phenyl-1H-pyrazol-1-yl)pyridine

Cat. No. B8700946
M. Wt: 347.15 g/mol
InChI Key: MABJUWLUZNYRAR-UHFFFAOYSA-N
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Patent
US08859591B2

Procedure details

A mixture of 2-fluoro-5-iodopyridine (368.3 mg, 1.652 mmol), 4-phenyl-1H-pyrazole (238.2 mg, 1.652 mmol), and potassium carbonate (457 mg, 3.30 mmol) in N,N-dimethylformamide (3.30 mL) was heated to 85° C. for 21 hours. The reaction was then concentrated and the crude residue diluted with water and ethyl acetate. The layers were separated and the aqueous was extracted two more times with ethyl acetate. The combined organics were dried over magnesium sulfate, filtered, and concentrated to give 5-iodo-2-(4-phenyl-1H-pyrazol-1-yl)pyridine (537.2 mg, 94%) as a white solid. 1H NMR (400 MHz, CDCl3, δ): 8.76 (s, 1H), 8.61 (d, J=1.8 Hz, 1H), 8.09 (dd, J=8.7, 2.2 Hz, 1H), 8.01 (s, 1H), 7.82 (d, J=8.6 Hz, 1H), 7.55-7.61 (m, 2H), 7.36-7.43 (m, 2H), 7.25-7.31 (m, 1H). MS (M+1): 348.0.
Quantity
368.3 mg
Type
reactant
Reaction Step One
Quantity
238.2 mg
Type
reactant
Reaction Step One
Quantity
457 mg
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([I:8])=[CH:4][N:3]=1.[C:9]1([C:15]2[CH:16]=[N:17][NH:18][CH:19]=2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[I:8][C:5]1[CH:6]=[CH:7][C:2]([N:17]2[CH:16]=[C:15]([C:9]3[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=3)[CH:19]=[N:18]2)=[N:3][CH:4]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
368.3 mg
Type
reactant
Smiles
FC1=NC=C(C=C1)I
Name
Quantity
238.2 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C=1C=NNC1
Name
Quantity
457 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
3.3 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was then concentrated
ADDITION
Type
ADDITION
Details
the crude residue diluted with water and ethyl acetate
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous was extracted two more times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
IC=1C=CC(=NC1)N1N=CC(=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 537.2 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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